Product packaging for Methyl 3,5-difluoro-2-hydroxybenzoate(Cat. No.:CAS No. 180068-67-1)

Methyl 3,5-difluoro-2-hydroxybenzoate

Cat. No.: B1143039
CAS No.: 180068-67-1
M. Wt: 188.13
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Description

Significance within Fluorinated Organic Compounds and Benzoate (B1203000) Esters

Methyl 3,5-difluoro-2-hydroxybenzoate is a halogenated derivative of methyl salicylate (B1505791), positioning it within the significant classes of fluorinated organic compounds and benzoate esters. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. cas.cn The carbon-fluorine bond is the strongest single bond in organic chemistry, which often imparts increased thermal and metabolic stability to the molecule. cas.cn This enhanced stability is a highly desirable trait in medicinal chemistry and materials science. numberanalytics.comresearchgate.net Fluorine's high electronegativity can also influence the acidity of nearby functional groups and modulate the molecule's lipophilicity and binding interactions with biological targets. numberanalytics.comresearchgate.net Consequently, fluorinated compounds are prevalent in pharmaceuticals and agrochemicals. mdpi.com

As a benzoate ester, this compound is a derivative of benzoic acid. Benzoate esters are common in nature and are widely used as flavoring agents, fragrances, and preservatives. 4college.co.uk In chemical synthesis, the benzoate group can serve as a protecting group for alcohols or be a precursor to other functional groups. 4college.co.uk The reactivity of the ester functional group allows for transformations such as hydrolysis back to the carboxylic acid, transesterification to other esters, and reduction to alcohols or aldehydes.

Historical Perspective of Difluorinated Salicylates in Chemical Research

The exploration of fluorinated salicylates in chemical research has historical roots in the quest for improved anti-inflammatory and analgesic agents. Salicylic (B10762653) acid and its acetylated derivative, aspirin, have been used for centuries as pain relievers. researchgate.netnp-mrd.org However, their use can be associated with gastrointestinal side effects. This led researchers to synthesize and evaluate numerous analogs to identify compounds with enhanced potency and better tolerance.

A significant breakthrough in this area was the discovery of diflunisal (B1670566), or 5-(2,4-difluorophenyl)salicylic acid, following extensive research in the 1960s and 1970s. numberanalytics.com The addition of a difluorophenyl group at the C5 position of salicylic acid resulted in a molecule with significantly increased potency and a longer duration of action compared to aspirin. numberanalytics.com Unlike aspirin, diflunisal is not acetylated, which is thought to contribute to its different mechanism of action and potentially better gastrointestinal tolerance. numberanalytics.com The development of diflunisal highlighted the potential of difluorinated salicylates in medicinal chemistry and spurred further investigation into this class of compounds.

Current Research Landscape and Unaddressed Scientific Questions

The field of organofluorine chemistry is a dynamic area of research, with continuous efforts to develop novel fluorination methods and synthesize new fluorinated compounds with unique properties. cas.cnmdpi.com Current research often focuses on late-stage fluorination, where fluorine atoms are introduced into complex molecules in the final steps of a synthesis. cas.cn There is also a growing interest in the development of more sustainable and environmentally friendly fluorination techniques. numberanalytics.com

Despite significant advances, several scientific questions regarding difluorinated aromatic compounds, including salicylates, remain. A major challenge is the selective and efficient synthesis of specific isomers of polyfluorinated aromatic compounds. researchgate.net The precise placement of fluorine atoms on an aromatic ring can be difficult to control, yet it is crucial as different isomers can have vastly different biological activities. For difluorinated salicylates, a key unaddressed question is the full understanding of how the position of the fluorine atoms on the benzene (B151609) ring influences their pharmacokinetic and pharmacodynamic profiles. Further research is needed to explore the structure-activity relationships of these compounds in greater detail, which could lead to the design of more effective and safer therapeutic agents. Additionally, the long-term environmental fate and potential for bioaccumulation of various fluorinated compounds are areas of ongoing investigation. acs.org

Overview of Research Methodologies Employed in the Study of Related Systems

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification. For halogenated compounds, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used for elemental analysis to quantify the fluorine content. stackexchange.com Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule, such as the hydroxyl (-OH), carbonyl (C=O), and carbon-fluorine (C-F) bonds. docbrown.info

To distinguish between different fluorinated isomers, high-resolution analytical techniques are crucial. Capillary gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (GC-MS or LC-MS), are powerful methods for separating and identifying isomers in a mixture. acs.org X-ray crystallography can provide unambiguous structural information for crystalline compounds, revealing the precise spatial arrangement of the atoms, including the fluorine substituents. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2O3 B1143039 Methyl 3,5-difluoro-2-hydroxybenzoate CAS No. 180068-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-difluoro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPHUQIMIBVYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 3,5 Difluoro 2 Hydroxybenzoate

De Novo Synthesis Routes from Precursor Molecules

De novo synthesis involves the sequential construction of the target molecule, allowing for strategic placement of functional groups. This approach begins with precursor molecules that are systematically elaborated to form the final difluorinated salicylate (B1505791) ester.

The final step in many synthetic routes to Methyl 3,5-difluoro-2-hydroxybenzoate is the esterification of its corresponding carboxylic acid, 3,5-difluoro-2-hydroxybenzoic acid. sigmaaldrich.com The Fischer esterification method is a common and direct approach. This reaction typically involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst.

Optimization of this reaction is crucial for achieving high yields and purity. Key parameters include the choice of catalyst, reaction temperature, and water removal. While mineral acids like sulfuric acid or hydrochloric acid are effective, they can be corrosive and difficult to remove. google.com An alternative is the use of thionyl chloride, which reacts with methanol to form the catalytic species in situ and drives the reaction forward as the byproducts (SO2 and HCl) are gaseous. Another approach involves using solid acid catalysts, such as strongly acidic ion-exchange resins, which simplify catalyst removal and recycling. google.com

The reaction is typically run at reflux temperature to ensure a reasonable reaction rate. To drive the equilibrium towards the ester product, excess methanol is often used as the solvent, and methods for the removal of water, a byproduct of the reaction, can be employed.

Table 1: Comparison of Esterification Conditions for Hydroxybenzoic Acids

Starting Material Reagents Catalyst Conditions Yield Reference
4-Fluoro-3-hydroxy-benzoic acid Methanol, Thionyl Chloride Thionyl Chloride 0°C then 70°C for 60 min Not specified
3,5-di-tert-butyl-4-hydroxybenzoic acid C8-C20 Alcohol Sulfonated ion-exchange resin 110°-150° C High google.com
3,5-dihydroxybenzoic acid Methanol Sulfuric Acid 80-85°C for 2h 98% google.com

Achieving the specific 3,5-difluoro substitution pattern on the aromatic ring is a significant challenge that requires a robust regioselective halogenation strategy. When starting with salicylic (B10762653) acid or a related precursor, the directing effects of the hydroxyl (-OH) and carboxyl (-COOH) groups must be considered. Both are ortho-, para-directing groups. In salicylic acid, the positions ortho and para to the powerful activating hydroxyl group are positions 3, 5, and the carbon bearing the carboxyl group.

Direct halogenation of salicylic acid can lead to a mixture of products. semanticscholar.org Therefore, more sophisticated methods are required. Modern methods for regioselective halogenation often employ specific reagents that can control the position of halogen introduction. For instance, biocatalytic halogenation using Fe(II)/α-ketoglutarate-dependent halogenases can offer remarkable selectivity, although their application may be substrate-specific. biorxiv.org Chemical methods might involve using bulky halogenating agents or employing protecting groups to block more reactive sites and direct fluorination to the desired positions. The use of reagents like N-bromosuccinimide (NBS) in different solvents has been studied for the regioselective halogenation of activated pyridines, and similar principles can apply to benzene (B151609) derivatives. researchgate.net

The order in which the hydroxyl, carboxyl, and fluoro groups are introduced onto the benzene ring is a critical strategic decision in a de novo synthesis. There are several plausible sequences:

Fluorination followed by Hydroxylation and Carboxylation: Starting with a difluorinated precursor like 1,3-difluorobenzene, one could introduce the hydroxyl and carboxyl groups. Ortho-hydroxylation of benzoic acids can be achieved using reagents like hydrogen peroxide at a non-heme iron center. umn.edu

Hydroxylation followed by Fluorination and Carboxylation: Beginning with phenol (B47542), one might perform electrophilic fluorination followed by carboxylation. However, controlling the regioselectivity of the fluorination on a highly activated phenol ring can be challenging.

Multi-step synthesis from highly substituted precursors: A more complex but potentially more controlled route involves starting with a molecule that already contains several functional groups or halogens. For example, a patent for the synthesis of 2,4-difluoro-3-hydroxybenzoic acid starts with 3,4,5-trifluoronitrobenzene. google.com A similar strategy could be envisioned for the 3,5-difluoro isomer, involving steps such as nucleophilic aromatic substitution, reduction of a nitro group to an amine, diazotization, and subsequent functional group manipulations. google.comgoogle.com

A recent development in the synthesis of phenols is the decarboxylative hydroxylation of benzoic acids, which proceeds under mild conditions via a photoinduced copper ligand-to-metal charge transfer. nih.gov This could potentially be applied to a difluorobenzoic acid precursor.

Functional Group Interconversion Approaches

These methods start from molecules that are structurally similar to the target compound and involve one or more reactions to convert existing functional groups into the desired ones.

This approach utilizes benzoic acid derivatives that already possess some of the required substituents. For instance, one could start with 3,5-difluorobenzoic acid and introduce the hydroxyl group at the C-2 position. The ortho-hydroxylation of benzoic acids is a known transformation that can be catalyzed by iron-containing systems. umn.edu

Alternatively, one could begin with a dihydroxybenzoic acid and convert the hydroxyl groups to fluoro groups, though this is often a harsh process. A more viable route might involve starting with a precursor like 3,5-dibromo-2-hydroxybenzoic acid. The bromo groups could then be substituted with fluorine via nucleophilic aromatic substitution or transition-metal-catalyzed fluorination reactions. The final step would be the esterification of the carboxylic acid.

Table 2: Illustrative Pathway for Transformation of a Substituted Precursor

Step Reaction Type Starting Material Key Reagents Product Reference
1 Nitration 1,3,5-Trifluorobenzene HNO3, H2SO4 2,4,6-Trifluoronitrobenzene (Hypothetical)
2 Nucleophilic Substitution 2,4,6-Trifluoronitrobenzene Sodium methoxide 2,6-Difluoro-4-nitroanisole google.com
3 Reduction 2,6-Difluoro-4-nitroanisole Iron powder, NH4Cl 3,5-Difluoro-4-anisidine google.com
4 Sandmeyer-type Reaction 3,5-Difluoro-4-anisidine NaNO2, HBF4 3,4,5-Trifluoroanisole (Hypothetical)
5 Selective Demethylation/Hydroxylation (Varies) (Varies) 3,5-Difluoro-2-hydroxybenzoic acid (Hypothetical)
6 Esterification 3,5-Difluoro-2-hydroxybenzoic acid Methanol, Acid Catalyst This compound google.com

This table presents a hypothetical, multi-step pathway inspired by related syntheses to illustrate the complexity of transforming substituted precursors.

Another powerful strategy is the direct functionalization of a readily available starting material like methyl salicylate (methyl 2-hydroxybenzoate). nih.gov This approach would involve the regioselective introduction of two fluorine atoms onto the aromatic ring at the 3 and 5 positions.

This transformation would be an electrophilic aromatic substitution. The hydroxyl group of methyl salicylate is a strong activating group and directs incoming electrophiles to the ortho and para positions (positions 3 and 5). The methoxycarbonyl group is a deactivating, meta-directing group. The combined effect strongly favors substitution at the 3 and 5 positions. Therefore, direct electrophilic fluorination of methyl salicylate using a suitable fluorinating agent (e.g., Selectfluor®) could potentially yield the desired product. The challenge lies in controlling the reaction to achieve difluorination without significant side-product formation. Optimization of the solvent, temperature, and stoichiometry of the fluorinating agent would be critical for success.

Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, this involves exploring enzymatic pathways for related compounds and employing reaction conditions that are safer and more environmentally friendly.

Biocatalysis, the use of natural catalysts like enzymes, offers significant advantages in chemical synthesis, including high selectivity, mild reaction conditions (ambient temperature and pressure), and reduced environmental impact. While specific biocatalytic routes for this compound are not widely documented, research on analogous compounds provides a strong basis for their potential application.

The enzymatic synthesis of fluorinated polyesters has been successfully demonstrated using lipases. nih.gov Lipases are particularly versatile enzymes capable of catalyzing esterification reactions. In one study, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, was effective in producing fluorinated polyesters from activated diesters and fluorinated diols. nih.gov The study highlighted that enzyme specificity, particularly towards the structure of the fluorinated substrate, was a key factor in the success of the polymerization. nih.gov This suggests that a screening process to identify a suitable lipase would be a critical first step in developing a biocatalytic synthesis for analogues of this compound.

Research into lipases from various microbial sources, such as Streptomyces gobitricini (LipS.g), has shown their robustness and efficiency in catalyzing the esterification of various acids and alcohols. nih.gov Such enzymes, which exhibit high stability in different conditions, could be prime candidates for the esterification of 3,5-difluoro-2-hydroxybenzoic acid with methanol. nih.gov The development of such a process would involve the selective acylation of methanol using the fluorinated carboxylic acid, a reaction type for which lipases are well-suited.

Enzyme/BiocatalystSubstrate Type (Analogue)Reaction TypePotential Advantages
Novozym 435 (Lipase)Fluorinated diols and activated diestersPolyesterificationHigh specificity, mild conditions
Lipase from Streptomyces gobitriciniOleic acid and alcohols (e.g., ethanol)EsterificationHigh thermal and pH stability
Aspergillus terreus LipaseFatty acids and various alcoholsEsterificationBroad substrate compatibility

Traditional organic synthesis often relies on volatile and potentially toxic organic solvents. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether.

Solvent-Free Synthesis: Solvent-free, or neat, reactions offer benefits such as reduced waste, lower costs, and simplified purification processes. For fluorinated compounds, solvent-free fluorination of 1,3-dicarbonyl compounds and activated aromatic compounds has been achieved using reagents like Selectfluor™. researchgate.net These reactions can sometimes be performed by simple grinding of the reactants, a technique known as mechanochemistry. rsc.org This approach could potentially be adapted for the esterification of 3,5-difluoro-2-hydroxybenzoic acid, possibly with a solid acid catalyst, eliminating the need for a bulk solvent.

Environmentally Benign Solvents: When a solvent is necessary, a range of greener options is available. These are chosen based on their low toxicity, biodegradability, and derivation from renewable resources. rsc.orgresearchgate.net Water is a highly desirable green solvent, although the low aqueous solubility of many organic reactants can be a challenge. researchgate.net Supercritical fluids, such as supercritical carbon dioxide (scCO₂), represent another advanced option, offering tunable solvent properties and easy removal post-reaction. rsc.org Bio-based solvents, like Cyrene (dihydrolevoglucosenone) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), are derived from renewable feedstocks and are increasingly used as replacements for conventional polar aprotic solvents. core.ac.uk

For the synthesis of fluorinated aromatic esters, recent studies have focused on heterogeneous catalysts that can function in more benign solvent systems. For instance, a metal-organic framework (MOF), UiO-66-NH₂, has been used as a reusable catalyst for the esterification of fluorinated aromatic carboxylic acids with methanol. rsc.orgresearchgate.net While this particular study used DMF, the development of robust heterogeneous catalysts is a key step toward using greener solvents, as they can be designed to be compatible with a wider range of reaction media and are easily separated from the reaction mixture.

Solvent ClassExampleKey Properties and Applications
Protic SolventsWater, EthanolLow toxicity, biodegradable. Ethanol is a versatile solvent for many organic reactions. thecalculatedchemist.com
Aprotic Polar SolventsCyrene, Dimethyl Sulfoxide (DMSO)DMSO is a powerful solvent, while Cyrene is a bio-based alternative to solvents like NMP and DMF.
Ester SolventsEthyl acetateLower toxicity than many chlorinated solvents and used widely in extractions and chromatography. thecalculatedchemist.com
Supercritical FluidsSupercritical CO₂ (scCO₂)Non-toxic, non-flammable, and easily removed. Used in both extractions and as a reaction medium. rsc.org

Scale-Up Considerations and Process Intensification

Translating a laboratory-scale synthesis of this compound to an industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and economically viable process. Process intensification, which focuses on developing smaller, more efficient, and safer manufacturing technologies, is a key strategy in modern chemical production.

Scale-Up Challenges: Key considerations for the scale-up of fine chemical synthesis include:

Heat Management: Esterification reactions are often exothermic. In large batch reactors, inefficient heat dissipation can lead to temperature gradients, causing side reactions and potential safety hazards. The reactor design must incorporate adequate cooling systems.

Mass Transfer: In heterogeneous catalysis (e.g., using a solid acid catalyst), the rate of reaction can be limited by the diffusion of reactants to the catalyst surface. Efficient mixing and agitation are crucial in large vessels to overcome these mass transfer limitations.

Reaction Kinetics: A thorough understanding of the reaction kinetics is essential for optimizing reaction time, temperature, and reactant concentrations on a large scale.

Downstream Processing: The isolation and purification of the final product can be a significant bottleneck. The choice of workup and purification methods (e.g., crystallization, distillation) must be scalable and minimize solvent use and product loss.

Process Intensification Strategies: Instead of simply using larger batch reactors, process intensification offers more advanced solutions. For the synthesis of this compound, these could include:

Continuous Flow Chemistry: Using microreactors or packed-bed flow reactors can offer superior heat and mass transfer compared to batch reactors. This allows for better control over reaction conditions, leading to higher yields, improved safety (as only small volumes of reactants are present at any given time), and the potential for easier automation.

Advanced Catalysts: The development of highly active and stable heterogeneous catalysts is central to process intensification. These catalysts can be used in fixed-bed reactors, simplifying product separation and enabling continuous operation. For example, the use of MOFs or functionalized resins as catalysts for esterification could be integrated into a flow process. rsc.org

Process Analytical Technology (PAT): Implementing real-time monitoring of the reaction using techniques like infrared (IR) or Raman spectroscopy allows for precise control over the process, ensuring consistent product quality and optimizing resource use.

By addressing these scale-up considerations and embracing process intensification, the production of this compound can be made more efficient, safer, and more sustainable.

Comprehensive Spectroscopic and Structural Elucidation of Methyl 3,5 Difluoro 2 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, detailed information about the molecular framework can be obtained.

The ¹H NMR spectrum of Methyl 3,5-difluoro-2-hydroxybenzoate provides crucial information about the arrangement of hydrogen atoms within the molecule. hw.ac.ukdocbrown.info The chemical shifts, reported in parts per million (ppm), indicate the electronic environment of each proton. pdx.edu The hydroxyl proton (OH) typically appears as a broad singlet due to hydrogen bonding, with its chemical shift being variable depending on concentration and solvent. ucl.ac.uk The aromatic protons and the methyl protons of the ester group exhibit distinct signals.

Spin-spin coupling between neighboring non-equivalent protons results in the splitting of NMR signals, an effect that follows the n+1 rule in simple cases. docbrown.info This splitting pattern, characterized by the coupling constant (J), reveals the number of adjacent protons. For instance, the aromatic protons will show coupling to each other and also to the fluorine atoms, leading to more complex splitting patterns such as doublets of doublets.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
OHVariableBroad Singlet-
OCH₃~3.9Singlet-
Aromatic H-4~7.1 - 7.3Multiplet-
Aromatic H-6~6.8 - 7.0Multiplet-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used. The data presented is a generalized representation based on typical values for similar structures.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. docbrown.info Each unique carbon atom in this compound gives rise to a distinct signal. docbrown.info The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them.

The carbonyl carbon of the ester group is typically found significantly downfield (at a higher ppm value) due to the deshielding effect of the two oxygen atoms. docbrown.info The aromatic carbons attached to the fluorine and oxygen atoms also exhibit characteristic chemical shifts. The carbon of the methyl group appears at a much higher field (lower ppm value).

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ) ppm
C=O~160 - 170
C-2 (C-OH)~145 - 155
C-3/C-5 (C-F)~150 - 160 (d, ¹JCF)
C-1~115 - 125
C-4~110 - 120 (dd)
C-6~105 - 115 (dd)
OCH₃~52

Note: The chemical shifts are approximate and can be influenced by the solvent. The carbons attached to fluorine will appear as doublets due to ¹JCF coupling.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. diva-portal.org Since the two fluorine atoms in this compound are chemically equivalent due to the molecule's symmetry, they are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is a key identifier for the electronic environment of the fluorine atoms. This signal will be split by the adjacent aromatic protons, providing further structural confirmation.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule. rsc.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, COSY would show correlations between the aromatic protons (H-4 and H-6), confirming their adjacent relationship on the benzene (B151609) ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlations). columbia.edu This is instrumental in definitively assigning the signals in both the ¹H and ¹³C NMR spectra. For example, it would link the methyl proton signal to the methyl carbon signal and the aromatic proton signals to their respective carbon signals. sdsu.edu

Vibrational Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. docbrown.info

O-H Stretching : A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, which is often involved in hydrogen bonding. docbrown.info

C-H Stretching : The stretching vibrations of the aromatic C-H bonds usually appear in the region of 3000-3100 cm⁻¹, while the C-H stretching of the methyl group is found around 2850-2960 cm⁻¹.

C=O Stretching : A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the ester group is a prominent feature, typically appearing in the range of 1680-1740 cm⁻¹.

C=C Stretching : The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ region.

C-F Stretching : The carbon-fluorine stretching vibrations produce strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

C-O Stretching : The C-O stretching vibrations of the ester and phenol (B47542) groups are also found in the fingerprint region, usually between 1000 and 1300 cm⁻¹.

Table 3: FT-IR Spectroscopic Data for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
O-H Stretch3200-3600Broad
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-2960Medium
C=O Stretch (Ester)1680-1740Strong
C=C Stretch (Aromatic)1450-1600Medium
C-F Stretch1000-1400Strong
C-O Stretch1000-1300Strong

Note: The exact wavenumbers can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution) and intermolecular interactions.

Raman Spectroscopy for Molecular Vibrations

No experimental or theoretical Raman spectroscopic data, including vibrational frequencies and their assignments for the characteristic molecular vibrations of this compound, could be located in the searched scientific literature.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

A detailed mass spectrum, including the molecular ion peak and the fragmentation pattern for this compound, is not available in public databases or publications. This information is crucial for confirming the molecular formula and understanding the compound's stability and decomposition pathways under ionization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the UV-Vis absorption maxima (λmax) of this compound, which would describe the electronic transitions within the molecule, has not been reported.

X-ray Crystallography and Solid-State Structural Analysis

A crystallographic study of this compound has not been published. Consequently, the fundamental structural parameters that would be derived from such an analysis are unknown.

Determination of Crystal System and Space Group

Without a crystal structure determination, the crystal system (e.g., monoclinic, orthorhombic) and space group of the compound remain undetermined.

Analysis of Intramolecular Geometric Parameters (Bond Lengths, Bond Angles, Dihedral Angles)

Specific, experimentally determined intramolecular geometric parameters such as bond lengths, bond angles, and dihedral angles for this compound are not available.

Investigation of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding Networks

A detailed analysis of the intermolecular interactions, including the presence and nature of hydrogen bonding and any potential halogen bonding networks within the crystal lattice of this compound, cannot be provided due to the absence of crystallographic data.

Conformational Analysis in the Solid State

A comprehensive search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this compound. The determination of the solid-state conformation of a molecule is exclusively achieved through techniques such as X-ray crystallography, which provides precise information on bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional structure within a crystal lattice.

Without experimental crystallographic data, a detailed analysis of the solid-state conformation, including the specific arrangement of the methyl ester group relative to the benzene ring, the planarity of the molecule, and the nature of intermolecular interactions like hydrogen bonding and halogen bonding, cannot be accurately reported. Computational modeling can predict potential conformations, but these remain theoretical and require experimental validation for a definitive description of the solid-state structure.

Therefore, a detailed discussion on the conformational analysis of this compound in the solid state, along with the corresponding data tables for crystallographic parameters and intermolecular contacts, cannot be provided at this time due to the absence of the necessary experimental research findings.

Computational and Theoretical Chemistry Investigations of Methyl 3,5 Difluoro 2 Hydroxybenzoate

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems nih.govresearchgate.net. It is routinely applied to predict molecular properties.

Geometry Optimization and Electronic Structure Analysis

This analysis would involve using a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to find the lowest energy (most stable) three-dimensional conformation of the molecule rsc.orgresearchgate.net. The output would include precise bond lengths, bond angles, and dihedral angles for the optimized structure.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Maxima)

Following geometry optimization, the vibrational frequencies corresponding to the molecule's infrared (IR) spectrum would be calculated. These theoretical frequencies are often scaled to better match experimental data researchgate.net. Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method to aid in experimental spectra assignment researchgate.netnih.gov. Time-dependent DFT (TD-DFT) would be used to calculate the electronic transitions and predict the UV-Vis absorption maximum.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Electron Density Distributions)

FMO theory is crucial for understanding a molecule's reactivity and electronic properties researchgate.netossila.com. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability researchgate.netnih.gov. A smaller gap generally suggests higher reactivity. The analysis would also map the electron density distribution of these orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

An MEP map illustrates the charge distribution on the molecule's surface. It uses a color scale to identify electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). This map is invaluable for predicting how the molecule will interact with other reagents researchgate.net.

Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis for Intermolecular Interactions

These methods are used to study and visualize non-covalent interactions in the crystalline state. Hirshfeld surface analysis maps intermolecular contacts and their relative contributions to the crystal packing mdpi.comnih.govmdpi.com. Fingerprint plots derived from this analysis quantify specific interactions, such as hydrogen bonds and van der Waals forces. QTAIM analyzes the electron density topology to characterize the nature of chemical bonds and intermolecular interactions.

Without published studies, no data tables can be generated for Methyl 3,5-difluoro-2-hydroxybenzoate.

Energy Framework Analysis for Crystal Packing Contributions

No published studies were found that have conducted an energy framework analysis on the crystal structure of this compound. This type of analysis is used to understand the intermolecular interactions and the stability of the crystal lattice by calculating the energy components of molecular pairs.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

There is no available research detailing molecular dynamics (MD) simulations for this compound. MD simulations would provide insights into the compound's dynamic behavior, including the flexibility of its functional groups and its interactions with different solvents over time.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Focused on Molecular Mechanism)

A search for Quantitative Structure-Activity Relationship (QSAR) or pharmacophore modeling studies involving this compound yielded no results. These computational models are typically developed for a series of related compounds to correlate their chemical structures with their biological activities, and it appears this specific compound has not been part of such a study.

Chemical Reactivity and Derivatization Strategies for Methyl 3,5 Difluoro 2 Hydroxybenzoate

Electrophilic Aromatic Substitution Reactions

The aromatic ring of Methyl 3,5-difluoro-2-hydroxybenzoate possesses two unsubstituted carbons at the C4 and C6 positions, which are potential sites for electrophilic aromatic substitution. The regiochemical outcome of such reactions is determined by the cumulative directing effects of the existing substituents.

Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl substituent strongly directs incoming electrophiles to the positions ortho (C6) and para (C4) to itself.

Ester Group (-COOCH₃): This group is deactivating and acts as a meta-director. Its influence is directed towards the C5 position, which is already substituted with fluorine.

Fluorine Atoms (-F): Halogens are deactivating yet ortho, para-directing due to a combination of inductive withdrawal and resonance donation. The fluorine at C3 directs to C4 and C2, while the fluorine at C5 directs to C4 and C6.

The dominant directing influence is the activating hydroxyl group. Therefore, electrophilic substitution is strongly favored at the C4 (para) and C6 (ortho) positions. Steric hindrance from the adjacent ester group at C1 may slightly disfavor substitution at the C6 position, potentially leading to a preference for the C4 position.

Nucleophilic Substitution at the Ester Moiety

The ester functional group is a prime site for nucleophilic acyl substitution. This class of reactions allows for the conversion of the methyl ester into a wide variety of other functional groups. The reaction proceeds via attack of a nucleophile on the electrophilic carbonyl carbon, followed by the elimination of methanolate as a leaving group. Common transformations include hydrolysis to a carboxylic acid, transesterification with a different alcohol, or conversion to an amide or hydrazide. For instance, reacting ester precursors with hydroxylamine (B1172632) is a frequently used method to synthesize hydroxamic acids. nih.gov

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide can then react with various electrophiles, most commonly in O-alkylation and O-acylation reactions. A study on analogous methyl 3,5-dihalogeno-4-hydroxybenzoates demonstrated that the hydroxyl group can be methylated. researchgate.net This indicates that similar alkylation strategies, such as reacting the compound with an alkyl halide in the presence of a base, would yield the corresponding ether derivative.

Reactant Reagents Product Reference
Methyl 3,5-dihalo-4-hydroxybenzoateAlkylating Agent, BaseMethyl 3,5-dihalo-4-alkoxybenzoate researchgate.net

Modifications of the Fluorine Substituents

Direct replacement of the fluorine atoms on the aromatic ring occurs via a Nucleophilic Aromatic Substitution (S_NAr) mechanism. masterorganicchemistry.com This reaction is generally challenging and requires the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org In this compound, the ester group is meta to both fluorines, and the hydroxyl group is electron-donating, which deactivates the ring towards S_NAr. Therefore, substitution of the fluorine atoms on this specific molecule is expected to be difficult and would likely require harsh reaction conditions or specialized catalytic systems. libretexts.orgresearchgate.net The reactivity order for leaving groups in S_NAr is typically F > Cl > Br > I, as the highly electronegative fluorine atom makes the attached carbon more electrophilic, facilitating the rate-determining nucleophilic attack step. libretexts.orgyoutube.com

Synthesis of Structurally Related Analogues and Derivatives

The synthesis of analogues through substitution on the aromatic ring would primarily follow the principles of electrophilic aromatic substitution outlined in section 5.1. Introducing substituents at the C4 or C6 position would create a new series of derivatives. For example, nitration or halogenation would install nitro or halo groups, respectively, at these positions, providing further handles for subsequent chemical transformations.

Ester hydrolysis and amidation are robust and widely used methods for derivatizing this compound.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding 3,5-difluoro-2-hydroxybenzoic acid under either acidic or basic conditions, followed by acidification. This carboxylic acid serves as a versatile intermediate for further reactions.

Amidation Reactions: The most common derivatization involves the reaction of the ester with amines or hydrazines to form amides and hydrazides, respectively. These reactions are often carried out at elevated temperatures or with assistance from microwave irradiation to improve efficiency. core.ac.uk For example, the related compound methyl salicylate (B1505791) is readily converted to salicylhydrazide by reacting it with hydrazine (B178648) hydrate. core.ac.uk A similar strategy can be applied to this compound.

Starting Ester Reagent Reaction Type Product Reference
Methyl SalicylateHydrazine HydrateHydrazinolysisSalicylhydrazide core.ac.uk
Methyl 3,5-dihalo-4-hydroxybenzoateHydrazine HydrateHydrazinolysis3,5-Dihalo-4-hydroxybenzohydrazide researchgate.net
Methyl Ester Precursor50% aq. Hydroxylamine, KOH/MeOHHydroxamic Acid SynthesisHydroxamic Acid Derivative nih.gov

Mechanistic Investigations of Key Reactions (e.g., Smiles Rearrangement if applicable to similar scaffolds)

The reactivity of this compound is significantly influenced by the electronic properties of its substituents. The presence of two electron-withdrawing fluorine atoms, a hydroxyl group, and a methyl ester group on the benzene (B151609) ring dictates the course of many of its chemical transformations. Mechanistic investigations into reactions involving similarly substituted aromatic scaffolds provide valuable insights into the potential pathways for this compound. A particularly relevant transformation for such electron-deficient aromatic systems is the Smiles rearrangement.

The Smiles rearrangement is a well-established intramolecular nucleophilic aromatic substitution (SNAr) reaction. manchester.ac.ukwikipedia.org In this type of reaction, an aromatic ring, activated by electron-withdrawing groups, migrates from one heteroatom to another within the same molecule. manchester.ac.uk The general mechanism involves a nucleophilic attack on an electron-poor aromatic ring, followed by the displacement of a leaving group. wikipedia.orgwikipedia.org For a molecule like this compound, the two fluorine atoms serve as strong activating groups, making the aromatic ring highly susceptible to nucleophilic attack. wikipedia.orgyoutube.com

The SNAr Mechanism and the Meisenheimer Complex

The classical mechanism for a SNAr reaction, and by extension the Smiles rearrangement, proceeds through a two-step addition-elimination sequence. nih.gov

Nucleophilic Attack and Formation of a Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile on the aromatic ring at the carbon atom bearing the leaving group (an ipso attack). This step is typically the rate-determining step. masterorganicchemistry.comyoutube.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The stability of this complex is crucial for the reaction to proceed. The electron-withdrawing groups, such as the fluorine atoms and the carboxylate group in the scaffold of this compound, are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance. youtube.com

Elimination of the Leaving Group : In the second, usually faster step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

Recent studies using kinetic isotope effects and computational analyses have suggested that not all SNAr reactions follow this discrete stepwise pathway. Some may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single transition state, which can be viewed as a 'Meisenheimer transition state'. nih.gov Such concerted mechanisms are more likely when good leaving groups are involved and are predicted for substitutions on various heterocyclic systems. nih.gov

Applicability of Smiles Rearrangement to Fluorinated Scaffolds

The Smiles rearrangement has been successfully applied in the synthesis of complex molecules, including those containing fluorine atoms. For instance, a visible light-mediated radical version of the Smiles rearrangement has been developed for the synthesis of a difluorospirocyclic opioid receptor-like 1 (ORL-1) antagonist. nih.gov In this process, a radical undergoes an intramolecular ipso-addition-elimination with a sulfonate leaving group on an aromatic ring. nih.gov This demonstrates the utility of the Smiles rearrangement in constructing challenging fluorinated motifs.

While traditionally limited to electron-poor arenes, modern variations, including photoredox-catalyzed radical-cation-promoted versions, have expanded the scope of the Smiles rearrangement to include even electron-rich aromatic systems. rsc.org

For a hypothetical Smiles rearrangement involving a derivative of this compound, one could envision a scenario where the phenolic hydroxyl group acts as the internal nucleophile after being deprotonated. If a suitable leaving group is attached via a linker to the phenolic oxygen, it could undergo an intramolecular SNAr reaction with one of the fluorinated carbon positions, although displacement of fluoride (B91410) is generally less common than other halides in this context unless the ring is highly activated. youtube.comyoutube.com

The table below summarizes the key mechanistic features of the SNAr reaction, which is central to understanding the potential for a Smiles rearrangement in derivatives of this compound.

Mechanistic FeatureDescriptionRole of Substituents on this compound
Reaction Type Intramolecular Nucleophilic Aromatic Substitution (SNAr) manchester.ac.ukwikipedia.orgThe core transformation of a Smiles Rearrangement.
Activating Groups Electron-withdrawing groups (e.g., -NO₂, -CN, Halogens) are required to make the aromatic ring electrophilic. wikipedia.orgyoutube.comThe two fluorine atoms and the methyl carboxylate group strongly activate the ring for nucleophilic attack.
Key Intermediate Meisenheimer Complex (a resonance-stabilized carbanion). wikipedia.orgmasterorganicchemistry.comThe negative charge of this intermediate would be stabilized by the fluorine atoms and the carboxylate group.
Rate-Determining Step Formation of the Meisenheimer complex through nucleophilic attack. masterorganicchemistry.comyoutube.comThe energy of this step is lowered by the electron-withdrawing nature of the substituents.
Leaving Group A group capable of departing with a negative charge (e.g., sulfone, sulfide, ether). wikipedia.orgIn a potential derivatization, a suitable leaving group would need to be incorporated.
Mechanism Variants Can be classical (anionic), radical-mediated, or proceed through a concerted pathway. nih.govnih.govRadical versions have proven effective for fluorinated systems. nih.gov

Mechanistic Studies of Molecular Interactions and Potential Chemical Applications

Molecular Recognition and Ligand-Binding Mechanisms (if applicable to non-clinical systems)

The specific molecular structure of Methyl 3,5-difluoro-2-hydroxybenzoate, featuring a hydroxyl group, a methyl ester, and two fluorine atoms on an aromatic ring, makes it a candidate for specific molecular interactions, which can be explored through computational methods.

While specific molecular docking studies for this compound are not extensively documented in dedicated publications, its potential binding behavior can be inferred from studies on analogous compounds, particularly derivatives of 2-hydroxybenzoic acid. Research into selective SIRT5 inhibitors, for example, has shown that the 2-hydroxybenzoic acid moiety is crucial for binding. nih.gov In these studies, molecular docking revealed that the carboxylate group of the ligand typically forms a bidentate salt bridge with a conserved arginine residue (Arg105 in SIRT5) and a hydrogen bond with a tyrosine residue (Tyr102) deep within the binding pocket. nih.gov Furthermore, the adjacent hydroxyl group is often observed forming a critical hydrogen bond with a valine residue (Val221). nih.gov

Based on this established binding mode for the 2-hydroxybenzoic acid scaffold, a hypothetical docking of this compound would be expected to exhibit similar key interactions. The methyl ester would likely engage with the binding pocket in a manner analogous to the carboxylate, while the ortho-hydroxyl group would be critical for anchoring the ligand. The fluorine atoms at positions 3 and 5, due to their electron-withdrawing nature, would influence the charge distribution of the aromatic ring, potentially modulating the strength of pi-pi or other hydrophobic interactions with residues like Phe223 and Tyr255. nih.gov The selection of hit compounds in such virtual screening is often based on the docking score and the specific mode of interaction with the protein's active site. mdpi.com

Table 1: Predicted Key Interactions of this compound Based on Analogous Structures

Functional Group of Ligand Potential Interacting Residue (Example from SIRT5) Type of Interaction
Methyl Ester (as carboxylate) Arginine (Arg105) Salt Bridge / Electrostatic
Methyl Ester (as carboxylate) Tyrosine (Tyr102) Hydrogen Bond
2-Hydroxyl Group Valine (Val221) Hydrogen Bond
Difluorinated Benzene (B151609) Ring Phenylalanine (Phe223), Tyrosine (Tyr255) Pi-Pi Stacking / Hydrophobic

Protein-Ligand Interaction Fingerprints (PLIFs) are a valuable computational tool used to summarize and visualize the complex patterns of interactions between a ligand and a protein. mdpi.com This method exhaustively characterizes all possible contacts, including hydrogen bonds, hydrophobic interactions, and salt bridges, for a given binding pose. mdpi.com The resulting fingerprint can be used to compare the binding modes of different compounds, cluster them based on interaction similarity, and guide lead optimization. nih.gov

For this compound, a PLIF analysis would translate the predicted binding interactions into a binary string or diagram. This would allow for a direct comparison with other known ligands of a target protein. In studies of SIRT5 inhibitors, PLIFs revealed the critical importance of interactions with residues such as Arg105, Tyr102, and Val221 for ligand activity. nih.gov A hypothetical PLIF for this compound targeting a similar site would highlight these specific contacts. The presence or absence of interactions with key residues, as captured by the fingerprint, can be correlated with biological activity, making it a powerful tool in virtual screening campaigns to identify novel scaffolds. nih.govmdpi.com

The molecular architecture of this compound contains distinct structural features that govern its potential for specific molecular interactions.

2-Hydroxybenzoic Acid Scaffold : This core moiety is fundamental for binding to many biological targets. As seen in SIRT5 inhibitors, the carboxylate (or in this case, the methyl ester) and the adjacent hydroxyl group can form a network of electrostatic interactions and hydrogen bonds that anchor the molecule in a binding pocket. nih.gov

Fluorine Substituents : The two fluorine atoms at the C3 and C5 positions have a profound impact on the molecule's electronic properties. Fluorine is highly electronegative, and its presence on the aromatic ring has several effects:

It creates a strong dipole moment and alters the electrostatic potential of the ring. researchgate.net

It can participate in favorable orthogonal multipolar interactions with protein backbones.

The electron-withdrawing nature of fluorine enhances the acidity of the phenolic proton, making the hydroxyl group a better hydrogen bond donor. researchgate.net

This substitution creates new π-orbitals that can stabilize the aromatic ring, a phenomenon termed "fluoromaticity," which can enhance binding affinity and the chemical stability of the molecule. acs.orgnih.gov

Methyl Ester Group : The ester group serves as a key hydrogen bond acceptor. Its conversion from a carboxylic acid can modify properties such as cell permeability and metabolic stability, which are important in drug design, while often retaining the key binding interactions of the parent carboxylate.

In essence, the combination of a proven binding scaffold (hydroxybenzoic acid) with the unique electronic contributions of difluorination provides a structural basis for potent and specific molecular interactions.

Role as a Precursor or Intermediate in the Synthesis of Complex Molecules

This compound is a valuable fluorinated building block for organic synthesis. Its utility is particularly pronounced in the creation of complex molecules for the pharmaceutical and agrochemical industries, where the inclusion of fluorine atoms can significantly enhance biological activity and stability. myskinrecipes.com

Fluorinated aromatic compounds are crucial precursors in the synthesis of many modern drugs, most notably fluoroquinolone antibiotics. mdpi.comnih.gov The synthesis of these antibiotics often involves the construction of a 4-quinolone core, which frequently starts from appropriately substituted aniline (B41778) or benzoic acid derivatives. mdpi.com For instance, the synthesis of novel fluoroquinolone precursors like methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate proceeds from 3,4-difluorophenyl isothiocyanate. mdpi.com

Advanced Materials Science Applications (Mechanistic Perspective)

The unique electronic properties of this compound also make it a compound of interest for applications in materials science.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers, and are fundamental to technologies like optical switching and frequency conversion. nih.gov A common molecular design strategy for NLO materials involves creating molecules with a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. nih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in dipole moment and high molecular hyperpolarizability (β), a key measure of second-order NLO activity.

This compound possesses structural features that are conducive to NLO properties:

Electron-Donating Group : The hydroxyl (-OH) group at the C2 position can act as an electron donor.

Electron-Withdrawing Groups : The methyl ester (-COOCH₃) group is an electron-withdrawing group. Furthermore, the two fluorine atoms at C3 and C5 are strongly electron-withdrawing. digitellinc.comnih.gov

π-Conjugated System : The benzene ring provides the conjugated bridge that connects these opposing groups.

This configuration creates the potential for significant ICT from the hydroxyl group towards the fluorinated part of the ring and the ester group. Theoretical and experimental studies on other fluorinated aromatic derivatives have demonstrated their potential for NLO applications. researchgate.netdntb.gov.uarsc.org The introduction of fluorine can enhance NLO properties by increasing the molecule's asymmetry and modifying its electronic structure. pku.edu.cn Therefore, from a mechanistic standpoint, the electronic architecture of this compound suggests it could be a promising candidate for the development of new NLO materials.

Potential as Ligands for Catalytic Systems (Focus on Ligand Design Principles)

The design of effective ligands is a cornerstone of modern homogeneous catalysis, where the ligand sphere around a metal center dictates the catalyst's activity, selectivity, and stability. researchgate.net this compound presents an intriguing scaffold for ligand design, combining the well-established coordination properties of salicylates with the unique electronic influence of fluorine substituents. Its potential in catalytic systems can be understood by dissecting its structural components and applying fundamental principles of ligand design.

The salicylate (B1505791) framework itself is a versatile bidentate ligand, capable of coordinating to a metal center through the oxygen atoms of the hydroxyl group and the carboxyl group. libretexts.org This chelation forms a stable six-membered ring, a common feature in many effective catalysts. The specific nature of the substituents on the salicylate ring, however, plays a critical role in modulating the electronic and steric environment of the metal's coordination sphere. acs.org

In this compound, three key features dictate its potential as a ligand: the salicylate backbone, the methyl ester functionality, and the two fluorine atoms.

Salicylate Backbone: Provides the fundamental bidentate O,O'-chelation capability, which is crucial for forming stable metal complexes. libretexts.orgnih.gov

Difluoro Substitution: The fluorine atoms at the 3- and 5-positions are highly electronegative and act as strong σ- and π-electron-withdrawing groups. Their primary influence is the significant reduction of electron density on the aromatic ring and, consequently, on the coordinating phenolic oxygen.

The principles of ligand design suggest that these features would impart specific properties to a catalytic system. The electron-withdrawing nature of the fluorine atoms makes the coordinating oxygens weaker donors. This can render the coordinated metal center more electrophilic or "electron-poor." Such electronic tuning is a powerful strategy in catalyst development. For instance, in certain oxidative catalytic cycles, a more electron-deficient metal center can be more resistant to oxidation, leading to a more robust catalyst. Conversely, in steps like oxidative addition, a more electron-rich metal center is often preferred to facilitate the reaction. wikipedia.org The presence of fluorine can also enhance the Lewis acidity of the metal center, potentially opening up novel reaction pathways.

The table below outlines the structural features of this compound and their functional implications in the context of ligand design for catalysis.

Structural ComponentFunction in Ligand DesignPotential Effect on Catalytic System
Phenolic Hydroxyl Group (-OH)Primary coordination site (as an alkoxide after deprotonation). Its electron-donating ability is modulated by ring substituents.Forms a strong bond with the metal center; its basicity influences the stability of the metal-ligand bond.
Methyl Ester Group (-COOCH₃)Secondary coordination site. Offers a neutral, weaker donor compared to a carboxylate. Influences solubility and steric profile.Can fine-tune the electronic properties and stability of the complex. May allow for weaker, more labile coordination, which can be beneficial in some catalytic cycles.
Fluorine Atoms (at C3 and C5)Strong electron-withdrawing groups.Reduces electron density on the coordinating oxygens, making the metal center more electrophilic. Can enhance catalyst stability and alter its reactivity and selectivity profile. nih.gov
Aromatic RingProvides a rigid scaffold for positioning the coordinating groups.Maintains the geometry required for stable chelation.

The strategic placement of substituents is a key principle in ligand design. A comparison with other substituted salicylates highlights the distinct electronic nature of the difluoro-substituted ligand.

Substituent on Salicylate RingElectronic EffectPredicted Impact on Metal CenterPotential Catalytic Relevance
None (Salicylate)Neutral/ReferenceBaseline electronic character.Broadly applicable in various catalytic reactions. libretexts.org
Electron-Donating (e.g., -OCH₃, -CH₃)Increases electron density on coordinating atoms.More electron-rich ("softer") metal center.May favor oxidative addition steps in cross-coupling reactions.
Electron-Withdrawing (e.g., -Cl, -NO₂)Decreases electron density on coordinating atoms.More electron-deficient ("harder") metal center.May enhance catalyst stability towards oxidation; useful in Lewis acid catalysis.
3,5-DifluoroStrongly electron-withdrawing.Significantly more electron-deficient metal center.Potentially useful for challenging oxidative reactions or where a highly Lewis acidic catalyst is required. nih.gov

Future Research Directions and Unexplored Avenues for Methyl 3,5 Difluoro 2 Hydroxybenzoate

Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

While foundational methods for the synthesis of fluorinated benzoic acids and their esters exist, there is considerable room for the development of more sophisticated and efficient pathways to Methyl 3,5-difluoro-2-hydroxybenzoate. Current multistep syntheses often suffer from challenges in regioselectivity and may require harsh reaction conditions.

Future research should focus on:

Catalytic C-H Fluorination: Investigating late-stage C-H fluorination of a pre-formed methyl 2-hydroxybenzoate scaffold could provide a more atom-economical route, avoiding the use of pre-fluorinated starting materials.

Novel Cyclization Strategies: Exploring reactions inspired by the synthesis of other complex fluorinated heterocycles, such as fluoroquinolones, could lead to innovative routes. mdpi.comjmu.edu For instance, the design of a one-pot reaction involving a difluorocarbene precursor and a suitable acyclic starting material could offer a unique approach to forming the 1,3-difluoroaromatic pattern. jmu.edu

Flow Chemistry: The use of microreactor technology could enhance the safety and efficiency of fluorination and esterification reactions, allowing for precise control over reaction parameters and potentially improving yields and purity.

Enzymatic Synthesis: Biocatalytic approaches could offer unparalleled selectivity and milder reaction conditions, reducing the environmental impact of the synthesis.

A comparative overview of potential synthetic avenues is presented below.

Synthetic StrategyPotential AdvantagesKey Challenges
Improved Esterification Utilizes readily available 3,5-difluoro-2-hydroxybenzoic acid; simple reaction.Requires optimization to maximize yield and minimize by-products.
Late-Stage C-H Fluorination High atom economy; potentially fewer steps.Achieving high regioselectivity at the 3 and 5 positions; catalyst development.
Difluorocarbene Chemistry Novel route to the 1,3-difluoro substitution pattern. jmu.eduSynthesis of appropriate starting materials; control of ring-expansion reaction.
Flow Chemistry Enhanced safety, scalability, and process control.Initial setup costs; optimization of flow parameters.

Advanced Spectroscopic Characterization in Complex Environments

A complete understanding of this compound requires moving beyond standard characterization in simple solvents. The molecule's behavior in more complex, application-relevant environments (e.g., within a polymer matrix, at a liquid-solid interface, or in a biological medium) is largely unknown.

Future studies could employ:

Solid-State NMR (ssNMR): To probe the molecular structure, packing, and intermolecular interactions in the crystalline state.

Advanced Mass Spectrometry: Techniques like collision-induced dissociation (CID) can be used to map fragmentation pathways, providing fundamental insights into its chemical bonds. Predicted collision cross-section values are available and can guide such studies. uni.lu

In-situ IR and Raman Spectroscopy: To monitor changes in vibrational modes during chemical reactions or physical transitions (e.g., self-assembly), providing real-time mechanistic data.

Computational Spectroscopy: The use of Density Functional Theory (DFT) can predict spectroscopic data (IR, NMR, UV-Vis) with high accuracy. nih.gov Comparing these theoretical spectra with experimental results can confirm structural assignments and provide a deeper understanding of the electronic structure and the influence of the fluorine atoms on key spectral features, such as the characteristic C=O stretching vibration. nih.govdocbrown.info

TechniqueResearch GoalAnticipated Insights
Solid-State NMR Characterize the crystalline packing and polymorphism.Understand intermolecular forces (H-bonding, halogen bonding) driving crystal formation.
DFT Calculations Predict and interpret IR, 1H, 13C, and 19F NMR spectra. nih.govElucidate the electronic impact of fluorine substitution on bond vibrations and chemical shifts.
2D NMR (NOESY/HOESY) Map through-space interactions in solution.Confirm the conformation of the ester group and probe interactions with solvent or other molecules.
UV-Vis Spectroscopy Study electronic transitions in various solvent environments.Quantify solvatochromic effects and understand the molecule's photophysical properties.

Integration of Machine Learning in Computational Predictions of Reactivity

The field of chemical synthesis and materials discovery is being transformed by machine learning (ML). rsc.orgchemrxiv.org For a molecule like this compound, ML models offer a powerful tool to predict its behavior without the need for exhaustive and resource-intensive experimentation. nih.gov

Future research avenues include:

Reactivity Prediction: Training ML models on datasets of fluorinated aromatic compounds could predict the regioselectivity and yield of further functionalization reactions on the aromatic ring. uni-muenster.de

Property Prediction: ML algorithms can be developed to predict physical properties such as solubility, melting point, and lipophilicity based on molecular descriptors.

Accelerating Mechanistic Studies: By predicting transition state energies and reaction barriers, ML can help identify the most plausible mechanisms for its reactions, guiding experimental verification. The success of such models relies on the availability of high-quality data, underscoring the importance of reporting both successful and unsuccessful experimental outcomes. researchgate.net

Exploration of Self-Assembly and Supramolecular Chemistry Based on Intermolecular Interactions

The combination of a strong hydrogen-bond-donating hydroxyl group, a hydrogen-bond-accepting carbonyl group, and electron-withdrawing C-F bonds makes this compound an excellent candidate for supramolecular chemistry. The strong intramolecular hydrogen bond, similar to that found in methyl salicylate (B1505791), is a dominant feature that will influence its intermolecular interactions. researchgate.net

Unexplored avenues include:

Halogen Bonding: Investigating the potential for the fluorine atoms to act as halogen bond acceptors in the formation of co-crystals or other supramolecular assemblies.

Liquid Crystal Formation: The rigid, polar structure of the molecule suggests it could be a building block for designing novel liquid crystalline materials.

Host-Guest Chemistry: Studying its ability to act as a guest molecule that can be encapsulated by host molecules like cyclodextrins. youtube.com This could lead to applications in controlled release or formulation science.

Mechanistic Studies of Photochemical and Electrochemical Behavior

The photochemical and electrochemical properties of this compound are entirely unexplored. The presence of the aromatic ring and electron-withdrawing fluorine atoms suggests it may possess interesting redox and photochemical behavior.

Future research should focus on:

Electrochemical Analysis: Using techniques like cyclic voltammetry to determine its oxidation and reduction potentials. This would provide insight into its stability and potential use in electronic materials or as a mediator in electrochemical reactions. Mechanistic studies, similar to those performed on other complex organic molecules, could reveal the pathways of its electrochemical transformations. researchgate.net

Photostability and Photoreactivity: Assessing the molecule's stability under UV irradiation. It is crucial to determine if it undergoes degradation, isomerization, or other photochemical reactions.

Computational Modeling: Employing Density Functional Theory (DFT) to model its behavior upon excitation or electron transfer. nih.gov This can help elucidate the mechanisms of potential photochemical and electrochemical reactions by identifying key intermediates and transition states. nih.gov

Q & A

Q. What are the established synthetic routes for Methyl 3,5-difluoro-2-hydroxybenzoate, and how can reaction conditions be optimized?

this compound is synthesized via esterification of 3,5-difluoro-2-hydroxybenzoic acid using methanol under acidic catalysis (e.g., sulfuric acid or HCl). Key parameters include reflux temperature (60–80°C), reaction duration (4–12 hours), and stoichiometric ratios (excess methanol for higher yields). Post-synthesis purification involves recrystallization or column chromatography to isolate the ester. Analytical techniques like NMR (¹H/¹⁹F) and HPLC ensure purity .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • ¹H/¹⁹F NMR : Critical for confirming fluorine substitution patterns and ester formation. For example, the methoxy group (COOCH₃) typically appears as a singlet at ~3.8–4.0 ppm in ¹H NMR, while ¹⁹F NMR reveals distinct shifts for fluorine atoms at positions 3 and 5.
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, O-H stretch at ~3200 cm⁻¹ if residual hydroxyl groups remain).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺: 193.04 g/mol) .

Advanced Research Questions

Q. How do fluorine substituents at positions 3 and 5 influence electronic and steric effects in nucleophilic reactions?

The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions (e.g., hydrolysis or aminolysis). Steric hindrance from the 3,5-difluoro arrangement may slow reactions at the ortho position. Computational studies (DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies address discrepancies in reported biological activities of fluorinated benzoate derivatives?

  • Comparative Assays : Use standardized enzyme inhibition or cytotoxicity protocols (e.g., IC₅₀ determination against COX-2 or cancer cell lines) to reconcile conflicting data.
  • Structural Analysis : X-ray crystallography (via SHELXL ) or molecular docking can identify binding mode variations caused by crystallographic packing or solvent effects.
  • Purity Assessment : Impurities (e.g., residual starting materials) may skew bioactivity results; validate purity via HPLC or elemental analysis .

Q. How can this compound serve as a precursor in drug discovery?

The compound’s fluorine atoms enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. For example:

  • Prodrug Design : Hydrolysis of the ester yields 3,5-difluoro-2-hydroxybenzoic acid, a potential NSAID analog.
  • Structure-Activity Relationship (SAR) Studies : Modify the ester group (e.g., replace methyl with trifluoroethyl) to assess pharmacokinetic improvements .

Q. What computational tools predict the compound’s interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Model binding stability with enzymes (e.g., cyclooxygenase) using software like GROMACS or AMBER.
  • Docking Studies (AutoDock Vina) : Predict binding poses and affinity scores for virtual screening.
  • ADMET Prediction : Tools like SwissADME estimate absorption, toxicity, and solubility .

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